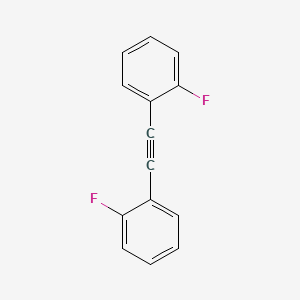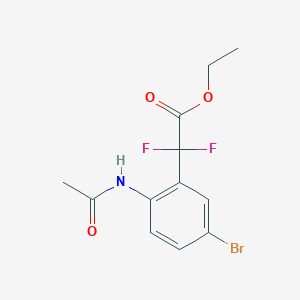
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate is a synthetic organic compound that belongs to the class of difluoroacetates This compound is characterized by the presence of an ethyl ester group, an acetamido group, a bromine atom, and two fluorine atoms attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-acetamidophenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroacetate group.
Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetic acid.
Oxidation and Reduction: Formation of quinones or amines, respectively.
Applications De Recherche Scientifique
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the difluoroacetate moiety can participate in various biochemical pathways. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate can be compared with other similar compounds such as:
2-Acetamido-5-bromoisonicotinic acid: Similar in structure but lacks the difluoroacetate group.
2-Acetamido-5-bromophenyl-phenyl-methyl-glycine: Contains a glycine moiety instead of the difluoroacetate group.
Picolinic acid derivatives: Similar in having a pyridine ring but differ in functional groups and substitution patterns.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12BrF2NO3 |
|---|---|
Poids moléculaire |
336.13 g/mol |
Nom IUPAC |
ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H12BrF2NO3/c1-3-19-11(18)12(14,15)9-6-8(13)4-5-10(9)16-7(2)17/h4-6H,3H2,1-2H3,(H,16,17) |
Clé InChI |
NLTNJDQASIPAPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(C=CC(=C1)Br)NC(=O)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





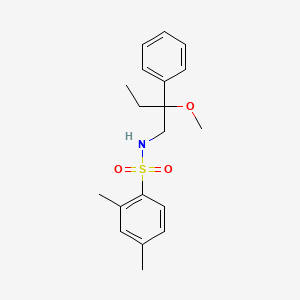
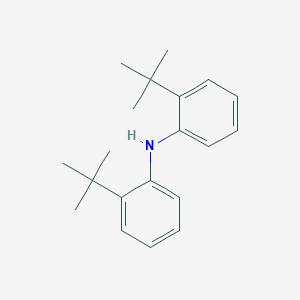
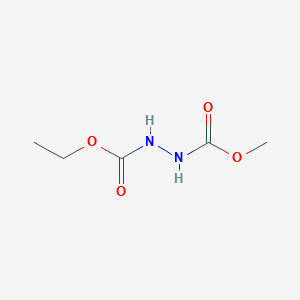
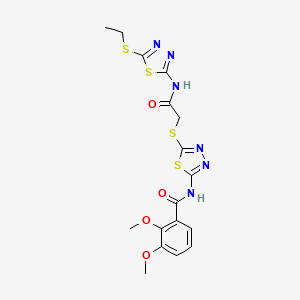
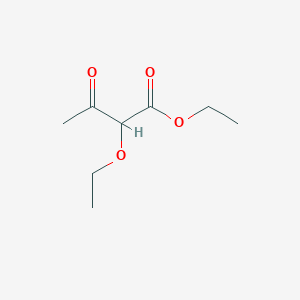
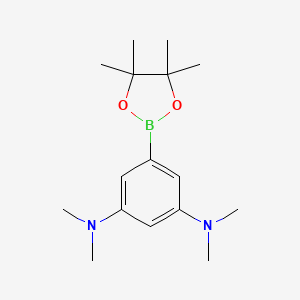
![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)

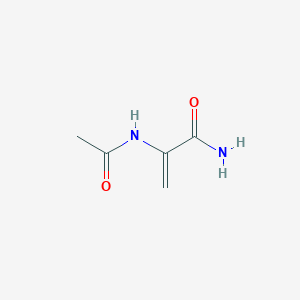
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
